molecular formula C16H20N4O3S B4759947 N-(1,3-benzodioxol-5-yl)-2-{[5-methyl-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(1,3-benzodioxol-5-yl)-2-{[5-methyl-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4759947
M. Wt: 348.4 g/mol
InChI Key: QEFLQOUVABRAKR-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-{[5-methyl-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that features a benzodioxole ring, a triazole ring, and a sulfanylacetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-{[5-methyl-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.

    Attachment of the Sulfanylacetamide Group: This step involves the reaction of the triazole derivative with a suitable sulfanylacetamide precursor under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazole ring or the sulfanyl group, potentially yielding different derivatives.

    Substitution: The benzodioxole ring and the triazole ring may undergo various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group could yield sulfoxides or sulfones, while substitution reactions on the benzodioxole ring could introduce various functional groups.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-{[5-methyl-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving sulfanylacetamide derivatives.

    Medicine: Investigation of its potential as a therapeutic agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{[5-methyl-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, compounds with triazole rings can inhibit enzymes by binding to their active sites, while the sulfanyl group may interact with thiol-containing proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-yl)-2-{[4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Lacks the 5-methyl group on the triazole ring.

    N-(1,3-benzodioxol-5-yl)-2-{[5-methyl-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

The unique combination of the benzodioxole ring, triazole ring, and sulfanylacetamide group in N-(1,3-benzodioxol-5-yl)-2-{[5-methyl-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[5-methyl-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-10(2)7-20-11(3)18-19-16(20)24-8-15(21)17-12-4-5-13-14(6-12)23-9-22-13/h4-6,10H,7-9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFLQOUVABRAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1CC(C)C)SCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-yl)-2-{[5-methyl-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-yl)-2-{[5-methyl-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-benzodioxol-5-yl)-2-{[5-methyl-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-benzodioxol-5-yl)-2-{[5-methyl-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-benzodioxol-5-yl)-2-{[5-methyl-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 6
Reactant of Route 6
N-(1,3-benzodioxol-5-yl)-2-{[5-methyl-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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